molecular formula C14H10BrIO B1293248 2-(3-Bromophenyl)-3'-iodoacetophenone CAS No. 898783-90-9

2-(3-Bromophenyl)-3'-iodoacetophenone

Cat. No. B1293248
M. Wt: 401.04 g/mol
InChI Key: PGRQWDQIOQFSOF-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “2-(3-Bromophenyl)-3'-iodoacetophenone”

The compound 2-(3-Bromophenyl)-3'-iodoacetophenone is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of halogenated acetophenones, such as 2-(3-Bromophenyl)-3'-iodoacetophenone, can be achieved through various methods. One approach involves the use of palladium-catalyzed reactions, as described in the synthesis of multisubstituted triphenylenes and phenanthrenes, where o-iodobiphenyls are coupled with o-bromobenzyl alcohols . Similarly, the synthesis of 2-arylindoles from anilines and 5′-bromo-2′-hydroxyacetophenone also utilizes palladium-catalyzed cyclization . These methods highlight the versatility of palladium catalysis in constructing complex molecules from simpler halogenated precursors.

Molecular Structure Analysis

The molecular structure of halogenated acetophenones is characterized by the presence of halogen atoms, which can significantly influence the reactivity and electronic properties of the molecule. For instance, the presence of bromo and iodo substituents on the acetophenone framework can facilitate further functionalization through cross-coupling reactions, as seen in the synthesis of polycarbo-substituted indoles using 2-amino-5-bromo-3-iodoacetophenone .

Chemical Reactions Analysis

Halogenated acetophenones can undergo a variety of chemical reactions. For example, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to produce butenolides, which can be further transformed into pyrrole derivatives . Additionally, bromoacetophenone can participate in a three-component reaction with primary amines and carbon disulfide to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . These reactions demonstrate the reactivity of the carbonyl group and the halogen substituents in facilitating the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by their molecular structure. For example, the synthesis of 2-bromo-2′,4′-dichloroacetophenone includes the determination of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the identification and characterization of the compound, as well as for understanding its behavior in different chemical environments.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important for handling, storage, and disposal .

Future Directions

This would involve speculating on potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it against various diseases .

properties

IUPAC Name

2-(3-bromophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRQWDQIOQFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642293
Record name 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-3'-iodoacetophenone

CAS RN

898783-90-9
Record name 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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